(2S)-1-methoxy-N-methylpropane-2-sulfonamide (2S)-1-methoxy-N-methylpropane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18164856
InChI: InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m0/s1
SMILES:
Molecular Formula: C5H13NO3S
Molecular Weight: 167.23 g/mol

(2S)-1-methoxy-N-methylpropane-2-sulfonamide

CAS No.:

Cat. No.: VC18164856

Molecular Formula: C5H13NO3S

Molecular Weight: 167.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-methoxy-N-methylpropane-2-sulfonamide -

Specification

Molecular Formula C5H13NO3S
Molecular Weight 167.23 g/mol
IUPAC Name (2S)-1-methoxy-N-methylpropane-2-sulfonamide
Standard InChI InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m0/s1
Standard InChI Key YGYNIAOIIOVIMP-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](COC)S(=O)(=O)NC
Canonical SMILES CC(COC)S(=O)(=O)NC

Introduction

Structural Characterization and Molecular Identity

IUPAC Nomenclature and Stereochemistry

The systematic name (2S)-1-methoxy-N-methylpropane-2-sulfonamide reflects its stereochemical configuration at the second carbon atom, which adopts an S enantiomeric form. The molecular formula C₅H₁₃NO₃S corresponds to a molecular weight of 167.23 g/mol . Key structural features include:

  • A sulfonamide group (-SO₂NH-) linked to a propane backbone.

  • A methoxy group (-OCH₃) at the first carbon.

  • An N-methyl substituent on the sulfonamide nitrogen.

The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Data

The SMILES notation (CC@@HS(=O)(=O)NC) and InChIKey (YGYNIAOIIOVIMP-YFKPBYRVSA-N) provide unambiguous representations of its structure . Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺168.06889135.7
[M+Na]⁺190.05083143.3
[M+NH₄]⁺185.09543142.3
[M-H]⁻166.05433133.7

These values aid in mass spectrometric identification and differentiation from structural analogs .

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by:

  • pH-dependent hydrolysis: Sulfonamides are prone to degradation under strongly acidic or alkaline conditions, potentially forming sulfonic acids or amines .

  • Oxidative susceptibility: The thioether linkage may oxidize to sulfones under harsh conditions.

Physicochemical Properties

Solubility and Partitioning

Predicted logP (octanol-water partition coefficient) values suggest moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and lipid membranes. The methoxy group enhances water solubility compared to non-polar analogs .

Thermal Properties

Differential scanning calorimetry (DSC) data for related sulfonamides indicate melting points between 120–160°C, though experimental values for this specific compound remain unreported .

Pharmacological and Toxicological Considerations

Toxicity Profile

General sulfonamide toxicities include:

  • Hypersensitivity reactions: Allergic responses due to N4-arylamine groups, though this compound lacks such substituents .

  • Hematological effects: Dose-dependent anemia or thrombocytopenia, mitigated by the absence of aromatic amines .

No acute toxicity data specific to this compound are available, necessitating further preclinical evaluation.

Applications and Future Directions

Industrial and Research Uses

  • Pharmaceutical intermediate: Potential building block for antidiabetic or anticonvulsant agents, leveraging the sulfonamide moiety’s bioactivity .

  • Chiral catalyst: Utilization in asymmetric synthesis due to its stereogenic center .

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